

An In-depth Technical Guide to the Structure and Function of Pam2CSK4

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Compound of Interest

Compound Name: Pam2CSK4

Cat. No.: B561590

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Pam2CSK4**, a synthetic diacylated lipopeptide that has become an indispensable tool in the study of innate immunity. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a deeper understanding of **Pam2CSK4**'s molecular architecture, its precise mechanism of action, and its practical application in experimental settings. This document is structured to build from the foundational chemistry to complex biological pathways and finally to field-tested protocols, ensuring a thorough and actionable understanding for professionals in the field.

The Molecular Architecture: A Tale of Two Moieties

Pam2CSK4, or S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine, is a synthetic lipopeptide designed to mimic the acylated N-terminus of bacterial lipoproteins.[1] Its structure is a deliberate fusion of a lipid component and a peptide component, each critical to its function as a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer.[1][2]

The Lipid Moiety: The Key to Recognition

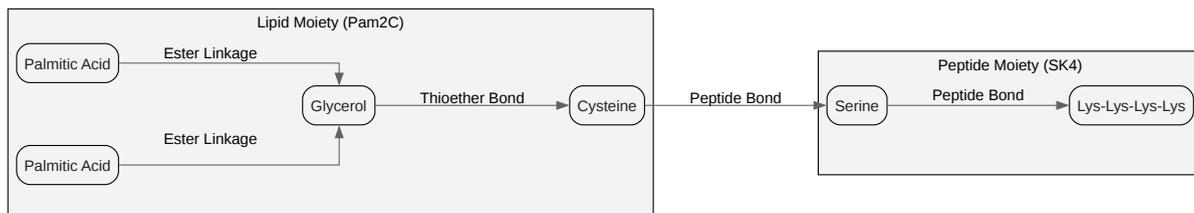
The "Pam2C" portion of the name refers to the lipid structure: two palmitic acid chains (Pam2) attached to a glyceryl-cysteine residue (C).

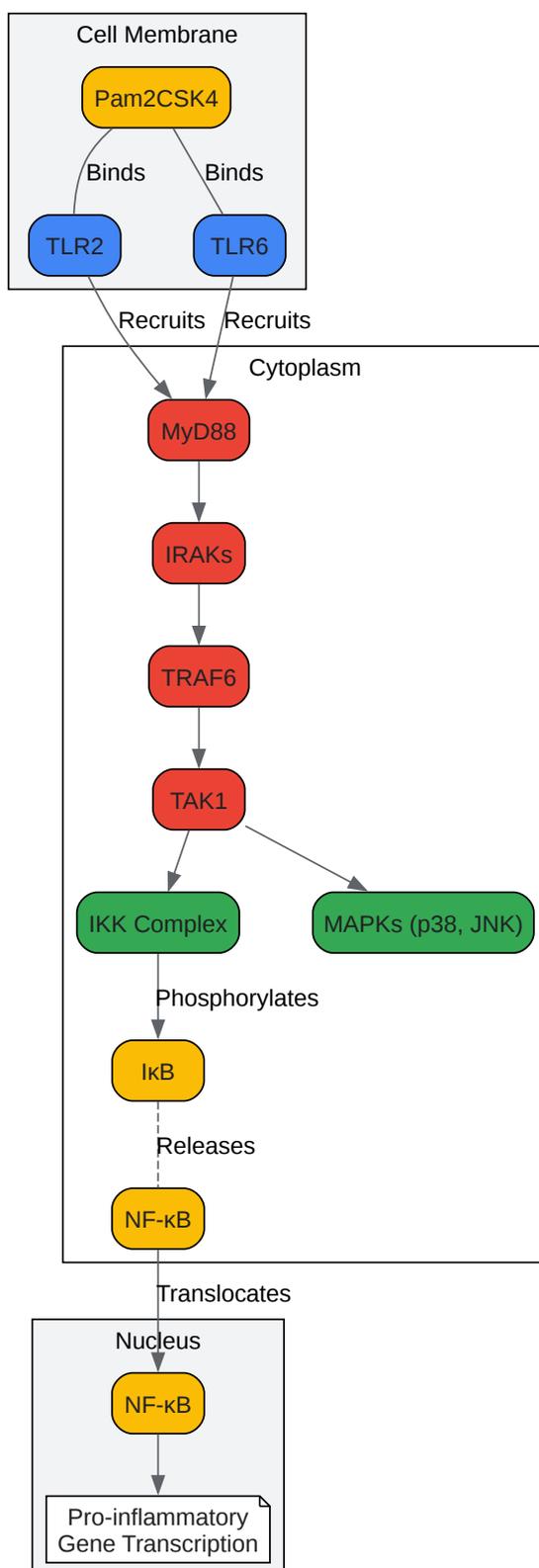
- **Dipalmitoyl Group:** Two 16-carbon saturated fatty acid chains (palmitic acid) are ester-linked to a glycerol backbone. This diacylation is the critical determinant for its specific recognition by the TLR2/6 heterodimer. This contrasts with triacylated lipopeptides like Pam3CSK4, which are recognized by the TLR2/1 heterodimer.[3]
- **S-Glyceryl-Cysteine Linkage:** The dipalmitoyl-glycerol is linked via a thioether bond to the cysteine residue. The stereochemistry at this linkage, specifically the (R)-configuration at the chiral carbon of the glycerol, is crucial for maximal biological activity.[4]

The Peptide Moiety: Enhancing Solubility and Interaction

The "SK4" portion of the name denotes the short peptide chain: Ser-(Lys)4.

- **Serine Residue:** An N-terminal serine residue follows the lipidated cysteine.
- **Tetralysine Tail:** A sequence of four lysine residues provides a strong positive charge at physiological pH. This cationic tail is not merely a passive component; it significantly enhances the molecule's aqueous solubility, a desirable property for a research reagent, and is thought to facilitate interactions with the negatively charged cell surface and the TLR2/6 receptor complex.[4][5]





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Caption: **Pam2CSK4**-induced TLR2/6 signaling pathway.

Practical Applications: A Protocol for In Vitro Cell Stimulation

The primary utility of **Pam2CSK4** is as a specific and reproducible stimulant for cells expressing TLR2 and TLR6, such as monocytes, macrophages, and dendritic cells. This allows researchers to study innate immune responses in a controlled environment.

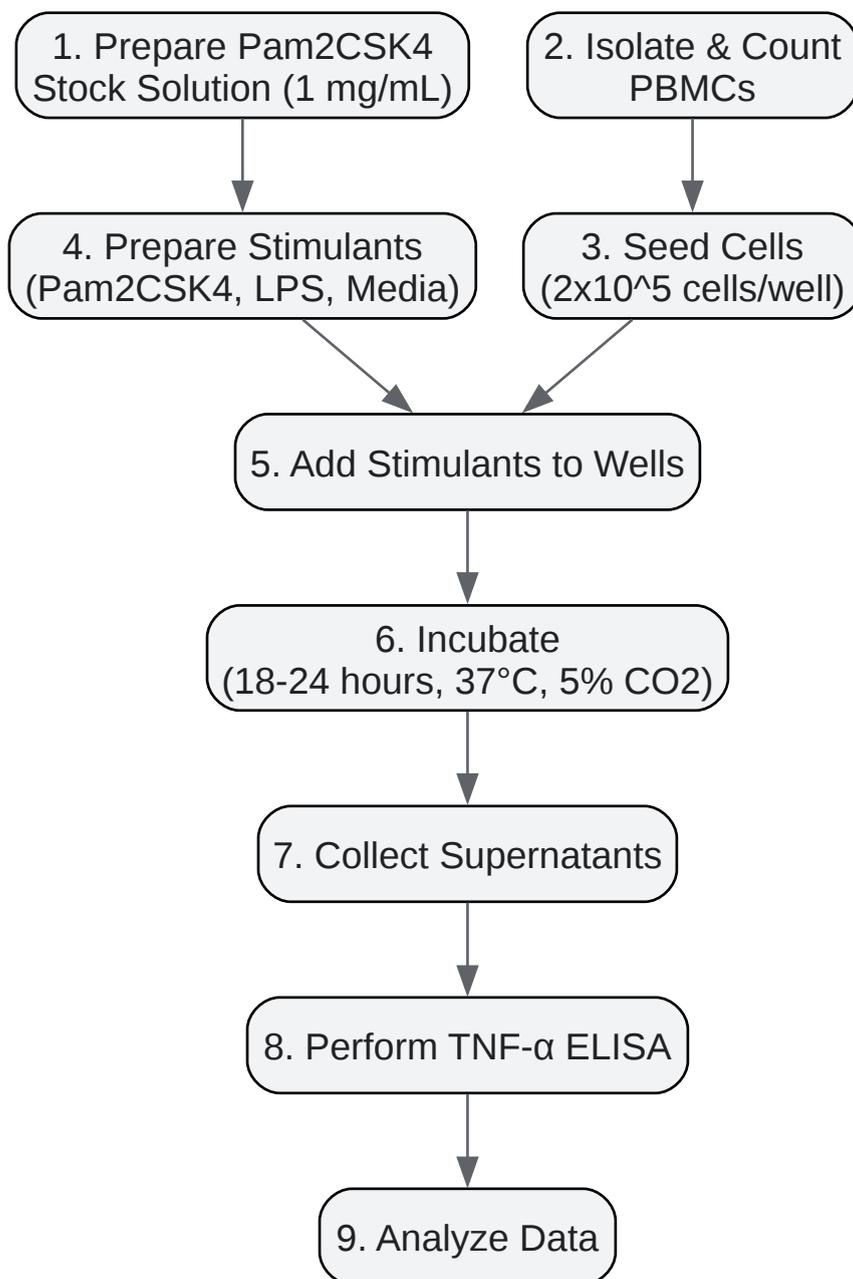
Self-Validating Experimental Protocol: Cytokine Production Assay

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure the production of a key pro-inflammatory cytokine, TNF- α . The inclusion of positive and negative controls is essential for a self-validating system.

Materials:

- **Pam2CSK4** (e.g., InvivoGen, Cat. No. tlr1-pm2s-1)
- LPS (Lipopolysaccharide) from *E. coli* (Positive control for TLR4)
- Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved [6] [7]* RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well flat-bottom cell culture plates
- Human TNF- α ELISA Kit (e.g., R&D Systems, Cat. No. DTA00D)
- Sterile, endotoxin-free water or PBS

Workflow:



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